Suzuki-Miyaura Coupling on a Sterically Hindered Nucleoside: 85% Yield with PdCl₂(dcpf) vs 37% with PdCl₂(dppf) and 65% with PdCl₂(dtbpf)
In a direct catalyst comparison for the Suzuki coupling of 6-chloroguanosine with phenylboronic acid (150 mol%) using K₃PO₄ (200 mol%) in 3:1 1,4-dioxane/H₂O at 100 °C for 8 h, PdCl₂(dcpf) (20 mol% loading) delivered an 85% isolated yield. Under identical conditions, PdCl₂(dppf) afforded only 37% yield, and PdCl₂(dtbpf) gave 65%. This represents a 2.3-fold yield improvement over the widely used PdCl₂(dppf) and a 1.3-fold advantage over the sterically hindered PdCl₂(dtbpf) analogue [1].
| Evidence Dimension | Isolated yield in Suzuki-Miyaura cross-coupling of 6-chloroguanosine with phenylboronic acid |
|---|---|
| Target Compound Data | 85% isolated yield (20 mol% PdCl₂(dcpf)) |
| Comparator Or Baseline | PdCl₂(dppf): 37% isolated yield; PdCl₂(dtbpf): 65% isolated yield (both at 20 mol%) |
| Quantified Difference | 2.3-fold increase vs dppf; 1.3-fold increase vs dtbpf |
| Conditions | 6-chloroguanosine (0.071 M), PhB(OH)₂ (150 mol%), K₃PO₄ (200 mol%), 3:1 1,4-dioxane/H₂O, 100 °C, 8 h, argon atmosphere |
Why This Matters
For procurement decisions in nucleoside/heterocycle synthesis programs, selecting PdCl₂(dcpf) can mean the difference between a viable synthetic route and a failed project, as the 37% yield from the dppf analogue is often unacceptable for scale-up.
- [1] Lambrecht, M. J.; Meanwell, N. A.; Kadow, J. F.; Sivaprakasam, P.; Vrudhula, V. M. 'Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides.' J. Org. Chem. 2013, 78, 7920–7929. DOI: 10.1021/jo4012462. View Source
